molecular formula C8H10N2O2 B1628732 4-(Hydrazinylmethyl)benzoic acid CAS No. 788101-73-5

4-(Hydrazinylmethyl)benzoic acid

Cat. No. B1628732
M. Wt: 166.18 g/mol
InChI Key: HFBSYGDBSGZDKT-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)benzoic acid is a chemical compound with the formula C8H10N2O2 . It contains 10 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .


Synthesis Analysis

The synthesis of 4-(Hydrazinylmethyl)benzoic acid involves several steps. For instance, 4-aminobenzoic acid is added to 1N NaOH, and the mixture is added to 60 mL of 35% HCl at 0°C. NaNO2 is then added dropwise for 10 minutes .


Molecular Structure Analysis

The molecular structure of 4-(Hydrazinylmethyl)benzoic acid can be analyzed using various techniques such as NMR, FTIR, and Raman spectroscopy .


Chemical Reactions Analysis

The reaction mechanism of benzoic acid with hydroxyl radicals in both gas and aqueous phases, as well as benzoate with hydroxyl radicals in the aqueous phase, has been studied . The initiation reactions of OH radicals and benzoic acid are exothermic, but the abstraction reactions of NO3 and SO4 are endothermic processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Hydrazinylmethyl)benzoic acid can be analyzed using various techniques. For instance, it has a molecular weight of 202.64 . It is a powder and has a melting point of 240-242°C .

Safety And Hazards

4-(Hydrazinylmethyl)benzoic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear suitable protective clothing and avoid contact with skin and eyes .

Future Directions

4-Hydroxybenzoic acid, a phenolic derivative of benzoic acid, is widely used by the food, cosmetic, and pharmaceutical industry in the production of preservatives, bactericides, dyes, etc . The future research could focus on the biodegradation of 4-hydroxybenzoic acid and its derivatives, as well as the production of new compounds using 4-hydroxybenzoic acid .

properties

IUPAC Name

4-(hydrazinylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-5-6-1-3-7(4-2-6)8(11)12/h1-4,10H,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBSYGDBSGZDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600620
Record name 4-(Hydrazinylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydrazinylmethyl)benzoic acid

CAS RN

788101-73-5
Record name 4-(Hydrazinylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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